Cas no 117324-05-7 (Ethyl 2-Amino-4-fluorobenzoate)

Ethyl 2-Amino-4-fluorobenzoate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-amino-4-fluorobenzoate
- Benzoic acid, 2-amino-4-fluoro-, ethyl ester
- 2-amino-4-fluoro-benzoic acid ethyl ester
- 2-Carboethoxy-5-fluoroaniline
- ethyl 4-fluoroanthranilate
- ethyl-2-amino-4-fluorobenzoate
- Benzoic acid,2-amino-4-fluoro-, ethyl ester
- OTJQWSLMOCZLGQ-UHFFFAOYSA-N
- SBB053716
- AM83208
- AB44538
- AK105858
- AB0055987
- Z3932
- ST240304
- DTXSID70557773
- A893391
- AKOS009165675
- FT-0741922
- CS-W022651
- TS-02549
- 117324-05-7
- MFCD08275015
- EN300-86034
- SCHEMBL1548072
- ETHYL2-AMINO-4-FLUOROBENZOATE
- DB-342918
- Ethyl 2-Amino-4-fluorobenzoate
-
- MDL: MFCD08275015
- インチ: 1S/C9H10FNO2/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2,11H2,1H3
- InChIKey: OTJQWSLMOCZLGQ-UHFFFAOYSA-N
- ほほえんだ: FC1C([H])=C([H])C(C(=O)OC([H])([H])C([H])([H])[H])=C(C=1[H])N([H])[H]
計算された属性
- せいみつぶんしりょう: 183.07000
- どういたいしつりょう: 183.06955672g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 187
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 52.3
じっけんとくせい
- 密度みつど: 1.219
- ふってん: 271.243°C at 760 mmHg
- フラッシュポイント: 117.844°C
- 屈折率: 1.536
- PSA: 52.32000
- LogP: 2.16580
Ethyl 2-Amino-4-fluorobenzoate セキュリティ情報
Ethyl 2-Amino-4-fluorobenzoate 税関データ
- 税関コード:2922499990
- 税関データ:
中国税関コード:
2922499990概要:
2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
P.輸入動植物/動植物製品検疫
Q.海外動植物/動植物製品検疫
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%
Ethyl 2-Amino-4-fluorobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB436303-250 mg |
Ethyl 2-amino-4-fluorobenzoate; . |
117324-05-7 | 250MG |
€84.80 | 2022-06-10 | ||
TRC | E899895-10mg |
Ethyl 2-Amino-4-fluorobenzoate |
117324-05-7 | 10mg |
$ 50.00 | 2022-06-05 | ||
eNovation Chemicals LLC | D555139-5g |
Ethyl 2-aMino-4-fluorobenzoate |
117324-05-7 | 97% | 5g |
$590 | 2024-05-24 | |
abcr | AB436303-1 g |
Ethyl 2-amino-4-fluorobenzoate; . |
117324-05-7 | 1g |
€103.60 | 2022-06-10 | ||
Fluorochem | 066794-10g |
Ethyl 2-Amino-4-fluorobenzoate |
117324-05-7 | 97% | 10g |
£262.00 | 2022-03-01 | |
Apollo Scientific | PC201039-1g |
Ethyl 2-amino-4-fluorobenzoate |
117324-05-7 | 95 | 1g |
£54.00 | 2025-02-21 | |
Chemenu | CM159584-10g |
Ethyl 2-amino-4-fluorobenzoate |
117324-05-7 | 95+% | 10g |
$387 | 2021-06-16 | |
eNovation Chemicals LLC | D555139-1g |
Ethyl 2-aMino-4-fluorobenzoate |
117324-05-7 | 97% | 1g |
$250 | 2024-05-24 | |
Enamine | EN300-86034-0.5g |
ethyl 2-amino-4-fluorobenzoate |
117324-05-7 | 95% | 0.5g |
$116.0 | 2024-05-21 | |
Fluorochem | 066794-250mg |
Ethyl 2-Amino-4-fluorobenzoate |
117324-05-7 | 97% | 250mg |
£21.00 | 2022-03-01 |
Ethyl 2-Amino-4-fluorobenzoate 関連文献
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
Ethyl 2-Amino-4-fluorobenzoateに関する追加情報
Ethyl 2-Amino-4-fluorobenzoate (CAS No. 117324-05-7): A Key Intermediate in Modern Pharmaceutical Synthesis
Ethyl 2-Amino-4-fluorobenzoate, identified by its Chemical Abstracts Service (CAS) number 117324-05-7, is a significant intermediate in the realm of pharmaceutical synthesis. This compound, characterized by its fluorinated aromatic structure and amino substituent, has garnered considerable attention in recent years due to its versatile applications in drug development. The presence of a fluorine atom at the para position relative to the amino group enhances its reactivity and utility in constructing complex molecular frameworks, making it a valuable building block for medicinal chemists.
The< strong>Ethyl 2-Amino-4-fluorobenzoate molecule exhibits a unique set of chemical properties that make it particularly useful in the synthesis of biologically active compounds. The fluorine atom, known for its ability to modulate metabolic stability and binding affinity, plays a crucial role in fine-tuning the pharmacokinetic profiles of drug candidates. Additionally, the amino group provides a site for further functionalization, allowing for the introduction of various pharmacophores that can enhance therapeutic efficacy.
In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting various diseases, including cancer, inflammation, and infectious disorders. The< strong>Ethyl 2-Amino-4-fluorobenzoate has emerged as a critical intermediate in the synthesis of small-molecule inhibitors that interact with specific biological targets. For instance, studies have demonstrated its utility in constructing kinase inhibitors, which are pivotal in oncology research. The fluorine substituent's electronic effects can influence the binding interactions between the inhibitor and its target protein, thereby improving drug potency and selectivity.
One of the most compelling aspects of< strong>Ethyl 2-Amino-4-fluorobenzoate is its role in the development of fluorinated pharmaceuticals. Fluorinated compounds have long been recognized for their enhanced pharmacological properties, including improved bioavailability and reduced susceptibility to metabolic degradation. The incorporation of fluorine into drug molecules can lead to more stable and potent therapeutic agents. Recent advancements in synthetic methodologies have further streamlined the preparation of fluorinated intermediates like< strong>Ethyl 2-Amino-4-fluorobenzoate, enabling more efficient and scalable production processes.
The pharmaceutical industry has also leveraged< strong>Ethyl 2-Amino-4-fluorobenzoate in the development of vaccines and biologics. Its structural features allow for the creation of conjugates that can enhance vaccine immunogenicity by linking antigenic peptides to carrier proteins or adjuvants. Furthermore, its compatibility with various chemical reactions makes it a suitable candidate for synthesizing complex biologics that require precise molecular modifications.
From a synthetic chemistry perspective, Ethyl 2-Amino-4-fluorobenzoate offers a versatile platform for exploring novel reaction pathways and methodologies. Researchers have utilized this compound to develop innovative catalytic systems that facilitate efficient transformations under mild conditions. These advancements not only improve the yield and purity of pharmaceutical intermediates but also reduce environmental impact by minimizing waste generation and energy consumption.
The growing interest in green chemistry has spurred efforts to optimize synthetic routes for< strong>Ethyl 2-Amino-4-fluorobenzoate using sustainable practices. For example, solvent-free reactions and microwave-assisted synthesis have been explored to enhance reaction efficiency while reducing reliance on hazardous solvents. Such innovations align with global efforts to promote sustainable pharmaceutical manufacturing and minimize ecological footprints.
In conclusion, Ethyl 2-Amino-4-fluorobenzoate (CAS No. 117324-05-7) represents a cornerstone in modern pharmaceutical synthesis. Its unique structural features and reactivity make it an indispensable intermediate for developing next-generation therapeutics across diverse therapeutic areas. As research continues to uncover new applications and synthetic strategies, this compound will undoubtedly remain at the forefront of medicinal chemistry innovation.
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